molecular formula C10H14N2O4 B14883937 (Z)-2-(3,4-dimethoxyphenoxy)-N'-hydroxyacetimidamide

(Z)-2-(3,4-dimethoxyphenoxy)-N'-hydroxyacetimidamide

Cat. No.: B14883937
M. Wt: 226.23 g/mol
InChI Key: RWMFUEMMWMITHD-UHFFFAOYSA-N
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Description

(Z)-2-(3,4-Dimethoxyphenoxy)-N’-hydroxyacetimidamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of a dimethoxyphenoxy group and a hydroxyacetimidamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide typically involves the reaction of 3,4-dimethoxyphenol with appropriate reagents to introduce the hydroxyacetimidamide group. One common method involves the use of oxime formation reactions, where the starting material is treated with hydroxylamine under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of (Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenol: Shares the dimethoxyphenol moiety but lacks the hydroxyacetimidamide group.

    3,4-Dimethoxyacetophenone: Contains a similar aromatic structure with methoxy groups but differs in the functional groups attached.

Uniqueness

(Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide is unique due to the presence of both the dimethoxyphenoxy and hydroxyacetimidamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-(3,4-dimethoxyphenoxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H14N2O4/c1-14-8-4-3-7(5-9(8)15-2)16-6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12)

InChI Key

RWMFUEMMWMITHD-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)OC/C(=N/O)/N)OC

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=NO)N)OC

Origin of Product

United States

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